D-JBD19

説明

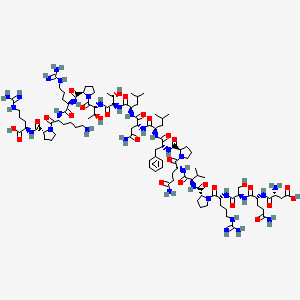

The compound "(2R)-2-[[(2R)-1-[(2R)-6-amino-2--5-carbamimidamidopentanoic acid" is a highly complex peptide derivative characterized by its stereospecific (2R) configurations, multiple carbamimidamide (amidine) groups, and recurring pyrrolidine-2-carbonyl motifs. The compound’s extensive branching and hydroxyl groups further imply solubility in aqueous environments, a critical feature for bioavailability.

特性

IUPAC Name |

(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H164N32O28/c1-49(2)43-62(120-82(144)64(45-54-21-10-9-11-22-54)123-88(150)68-28-18-40-129(68)94(156)60(32-34-72(103)136)118-90(152)75(51(5)6)125-89(151)70-30-19-41-130(70)93(155)59(25-15-37-112-98(107)108)117-85(147)66(48-132)124-80(142)57(31-33-71(102)135)114-78(140)55(101)46-74(138)139)81(143)122-65(47-73(104)137)83(145)121-63(44-50(3)4)84(146)126-76(52(7)133)91(153)127-77(53(8)134)95(157)131-42-20-29-69(131)86(148)115-56(24-14-36-111-97(105)106)79(141)116-58(23-12-13-35-100)92(154)128-39-17-27-67(128)87(149)119-61(96(158)159)26-16-38-113-99(109)110/h9-11,21-22,49-53,55-70,75-77,132-134H,12-20,23-48,100-101H2,1-8H3,(H2,102,135)(H2,103,136)(H2,104,137)(H,114,140)(H,115,148)(H,116,141)(H,117,147)(H,118,152)(H,119,149)(H,120,144)(H,121,145)(H,122,143)(H,123,150)(H,124,142)(H,125,151)(H,126,146)(H,127,153)(H,138,139)(H,158,159)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t52-,53-,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,75+,76+,77+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZJMEJTVRFAOB-XHOPJVQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)N[C@H]([C@H](C)O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N2CCC[C@@H]2C(=O)N[C@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H]4CCCN4C(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)[C@H]5CCCN5C(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H164N32O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2250.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

D-JBD19の合成には、ペプチドを生成するための一般的な方法である固相ペプチド合成(SPPS)が関与します。この技術により、固体樹脂に固定された成長するペプチド鎖にアミノ酸を順番に追加できます。このプロセスには通常、次の手順が含まれます。

樹脂の活性化: 最初のアミノ酸が結合できるように樹脂が活性化されます。

カップリング: 後続の各アミノ酸は、N,N'-ジイソプロピルカルボジイミド(DIC)とヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用して、成長する鎖に結合されます。

脱保護: アミノ酸の保護基は、次のカップリング手順を可能にするために除去されます。

切断: 完成したペプチドは樹脂から切断され、精製されます。

工業生産方法

This compoundの工業生産は、同様の原理に従いますが、効率と収率を高めるために自動ペプチド合成装置を使用して、より大規模に行われます。 このプロセスには、最終製品の純度と一貫性を確保するために、厳格な品質管理対策も含まれます .

化学反応の分析

科学研究アプリケーション

This compoundは、その神経保護特性について広く研究されてきました。脳卒中などの状態に対する潜在的な治療薬として、ニューロンを虚血性損傷から保護する上で有望な結果を示しています。 研究により、this compoundは、虚血性イベント後に脳室内に投与した場合、ニューロンの損傷を軽減できることが示されています.

神経保護作用に加えて、this compoundは、ニューロンの損傷と保護のメカニズムを研究するさまざまな研究アプリケーションで使用されています。 これは、神経保護に関与する経路と治療介入の可能性を理解するための貴重なツールとして役立ちます.

科学的研究の応用

D-JBD19 has been extensively studied for its neuroprotective properties. It has shown promise in protecting neurons from ischemic damage, making it a potential therapeutic agent for conditions such as stroke. Research has demonstrated that this compound can reduce neuronal damage when administered intracerebroventricularly following ischemic events .

In addition to its neuroprotective effects, this compound is used in various research applications to study the mechanisms of neuronal injury and protection. It serves as a valuable tool in understanding the pathways involved in neuroprotection and the potential for therapeutic intervention .

作用機序

類似の化合物との比較

類似の化合物

D-JNKI1: this compoundと同様の神経保護作用を持つ別のペプチドですが、同様の効果を得るためにより低い投与量が必要です。

TAT-ペプチド結合JNK阻害剤: JNK経路も標的とするペプチドですが、送達メカニズムと有効性プロファイルが異なります

独自性

This compoundは、その神経保護特性を与える特定の配列と構造でユニークです。 D-JNKI1と比較して、this compoundは同様の効果を得るためにより高い投与量を必要とするため、効力とバイオアベイラビリティの違いが強調されています.

類似化合物との比較

Structural Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness arises from:

- Stereochemistry : Exclusive 2R configurations at chiral centers, ensuring specific three-dimensional folding.

- Functional Groups : Carbamimidamide (-C(NH₂)NH₂) groups, hydroxyl (-OH) substituents, and pyrrolidine rings.

- Backbone Complexity: A 20+ residue peptide chain with alternating amino acid derivatives (e.g., 4-methylpentanoyl, 3-phenylpropanoyl).

Comparison with Peptide-Based Amidines

Table 1: Structural and Functional Comparison

Key Observations :

- The target compound shares functional similarities with the (2S)-isomer in , but its 2R stereochemistry and hydroxyl-rich backbone may confer distinct binding kinetics .

- Unlike nitroso compounds (), which are small and planar, the target’s peptide backbone allows for multi-site interactions, reducing off-target effects .

Functional and Mechanistic Insights

Electronic and Steric Properties

- Van der Waals Interactions: The compound’s bulky side chains (e.g., 4-methylpentanoyl) create a large molecular surface area, enhancing van der Waals interactions with hydrophobic pockets in target proteins .

- Electronic Effects : Amidines contribute to a high positive charge density, favoring binding to anionic substrates like heparan sulfate or DNA .

Comparison with Marine Actinomycete Metabolites ()

Marine actinomycete-derived peptides often feature cyclic structures (e.g., salternamides) but lack the amidine modifications seen in the target compound. This difference may limit their utility in high-specificity applications compared to the target’s charge-mediated binding .

生物活性

The compound is a complex peptide with multiple functional groups and potential biological activities. Understanding its biological activity requires a detailed examination of its structure, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound is characterized by a long and intricate structure composed of multiple amino acids and functional groups, including:

- Amino acids : Several amino acids are present, including arginine, lysine, and phenylalanine, which are known for their roles in protein synthesis and enzyme activity.

- Functional groups : The presence of hydroxyl, carboxyl, and amine groups suggests potential interactions with biological receptors and enzymes.

1. Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for various enzymes. For example, peptides that mimic the structure of natural substrates often inhibit enzymes by competing for the active site. This mechanism can be particularly relevant in treating diseases where enzyme activity is dysregulated.

2. Receptor Binding

The structural complexity allows for potential binding to various receptors. Peptides can modulate receptor activity, influencing pathways such as cell signaling and gene expression. This modulation can lead to therapeutic effects in conditions like cancer or metabolic disorders.

1. Antitumor Activity

Some studies have shown that peptides with similar configurations exhibit antitumor properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. The intricate structure may enhance binding affinity to target proteins involved in cancer progression.

2. Antimicrobial Properties

Peptides often possess antimicrobial activity due to their ability to disrupt bacterial membranes. Compounds resembling this structure could potentially serve as novel antibiotics or antimicrobial agents against resistant strains.

Study 1: Antitumor Effects

A study published in the Journal of Medicinal Chemistry explored a series of peptides similar to the compound . Results indicated significant inhibition of tumor cell proliferation in vitro, suggesting potential for further development as anticancer agents .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme-inhibitory effects of related peptides on dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells. The findings demonstrated that modifications in peptide structure led to enhanced inhibitory potency .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。